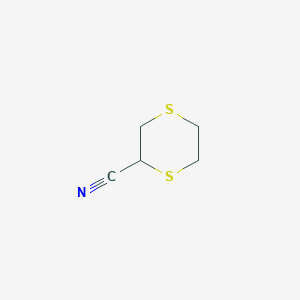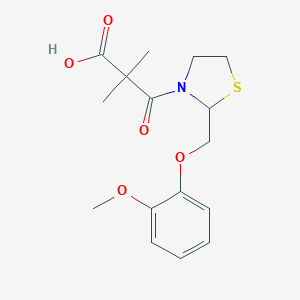
alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid, also known as PIO, is a synthetic thiazolidinedione compound that has been extensively studied for its potential therapeutic applications. PIO is a potent agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.
Mecanismo De Acción
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid acts as an agonist of PPAR-γ, which is a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPAR-γ by alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipogenesis. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid also has anti-inflammatory and anti-atherogenic effects, which may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling.
Biochemical and physiological effects:
alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride levels in patients with type 2 diabetes mellitus. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular diseases. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is a potent agonist of PPAR-γ, which makes it a valuable tool for studying the role of PPAR-γ in glucose and lipid metabolism. However, alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have off-target effects, which may complicate the interpretation of results. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has also been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.
Direcciones Futuras
Future research on alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid should focus on identifying the molecular mechanisms underlying its therapeutic effects in various diseases. Further studies are needed to elucidate the role of alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid in the regulation of glucose and lipid metabolism, as well as its anti-inflammatory and anti-atherogenic effects. Future research should also focus on identifying potential adverse effects of alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid and developing strategies to minimize these effects. Finally, future research should explore the potential of alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid as a therapeutic agent in other diseases, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid can be synthesized using a multistep reaction starting from 2-methoxyphenol and 3-chloropropanoic acid. The synthesis involves the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether, which is then reacted with 3-chloropropanoic acid to form the intermediate 2-((2-methoxyphenoxy)methyl)propanoic acid. The final step involves the reaction of the intermediate with thiazolidine-2,4-dione to form alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid.
Aplicaciones Científicas De Investigación
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes mellitus, metabolic syndrome, and cardiovascular diseases. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride levels in patients with type 2 diabetes mellitus. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular diseases.
Propiedades
Número CAS |
161364-70-1 |
|---|---|
Nombre del producto |
alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid |
Fórmula molecular |
C16H21NO5S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C16H21NO5S/c1-16(2,15(19)20)14(18)17-8-9-23-13(17)10-22-12-7-5-4-6-11(12)21-3/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
Clave InChI |
ZAXOTPWRDKTQQT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O |
SMILES canónico |
CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O |
Sinónimos |
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenox y)methyl)-beta-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




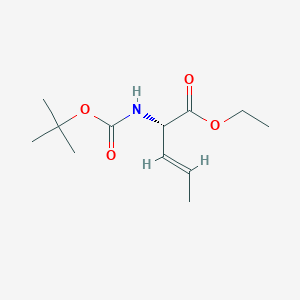
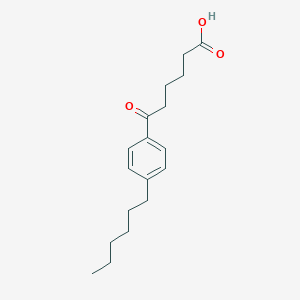
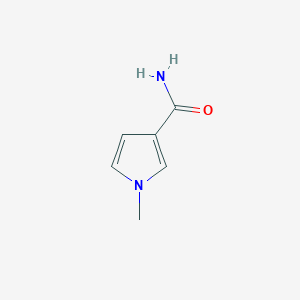
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
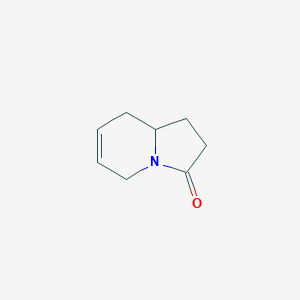
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)



![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
